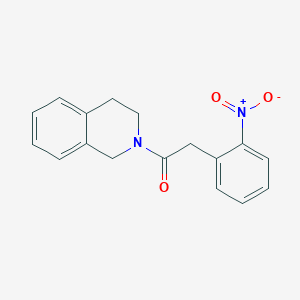
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-nitrophenyl)ethanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method might include the condensation of 2-nitrobenzaldehyde with a suitable isoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active isoquinolines.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-nitrophenyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, which is a simpler structure and serves as a building block for more complex derivatives.
Quinoline: A structurally related compound with similar chemical properties but different biological activities.
2-Nitrobenzaldehyde: A precursor in the synthesis of the target compound, with its own set of chemical reactions and applications.
Uniqueness
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-nitrophenyl)ethanone is unique due to its specific combination of the isoquinoline and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3/c20-17(11-14-6-3-4-8-16(14)19(21)22)18-10-9-13-5-1-2-7-15(13)12-18/h1-8H,9-12H2 |
InChIキー |
NLMHRWJONQQQPP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


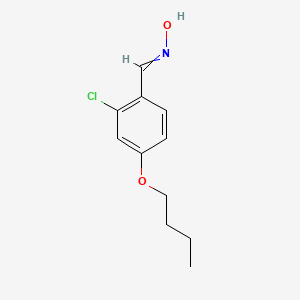
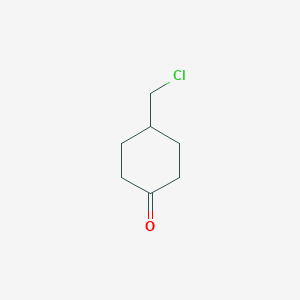
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
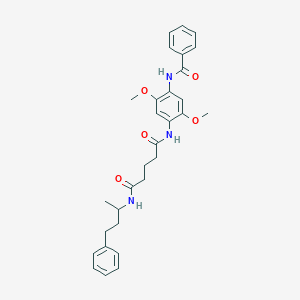
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
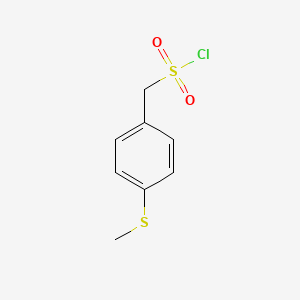
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
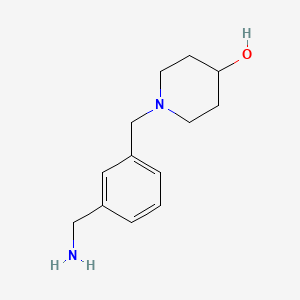
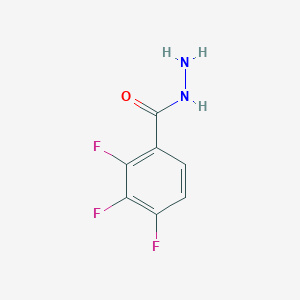
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
![4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate](/img/structure/B12447213.png)
